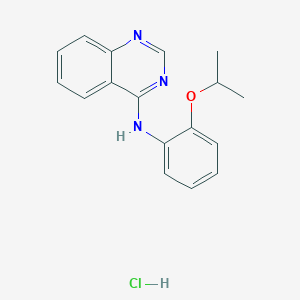

N-(2-isopropoxyphenyl)-4-quinazolinamine hydrochloride

Vue d'ensemble

Description

The compound is a boronic acid derivative, which are commonly used in organic synthesis . Boronic acids have unique physicochemical and electronic characteristics .

Synthesis Analysis

Boronic acids can be synthesized through various methods. One approach involves the addition of organometallic reagents to boranes . Another method involves the reaction of triarylboranes with a ligand .Molecular Structure Analysis

Boronic acids are considered Lewis acids, having a pKa value of 4–10 . They can exist as a monomer, dimer (anhydride R2BOBR2), or cyclic trimer ([R2BOH]3), depending on the substitution pattern of the R group .Chemical Reactions Analysis

Boronic acids can undergo various chemical reactions. For instance, they can react with 1,2-diols, which are incorporated in carbohydrates, through a reversible covalent condensation pathway .Physical and Chemical Properties Analysis

Boronic acids have unique physicochemical properties. They are considered Lewis acids and have a pKa value of 4–10 .Applications De Recherche Scientifique

Antimalarial Effects

- Quinazoline derivatives, including N-(2-isopropoxyphenyl)-4-quinazolinamine, have been synthesized and evaluated for their antimalarial properties. These compounds, particularly the N2-aryl-N4-[(dialkylamino)alkyl]-2,4-quinazolinediamines, showed general antimalarial activity, highlighting their potential in this field (Elslager et al., 1981).

Luminescent Materials and Bioimaging

- Quinazolinone derivatives are found to exhibit good luminescence properties. They have been used as fluorescent probes, biological imaging reagents, and in luminescent materials, thanks to their biocompatibility and low toxicity. This makes them promising candidates for applications in bioimaging and as environmentally sensitive probes (Xing et al., 2021).

Phosphodiesterase Inhibition

- Certain 4-quinazolinamine derivatives have been found to inhibit cyclic GMP phosphodiesterase, showing potential in the treatment of cardiovascular diseases. Their structure plays a crucial role in their activity and specificity (Takase et al., 1994).

Cancer Treatment

- Gefitinib, a 4-anilinoquinazoline compound, is an EGFR tyrosine kinase inhibitor used in the treatment of certain solid tumors and CNS malignancies. It demonstrates the application of quinazolinamines in targeted cancer therapy (Freeman et al., 2006).

Herbicidal Activity

- Quinazoline-2,4-dione derivatives with triketone groups have shown significant herbicidal activity, providing a new direction in herbicide discovery. These compounds displayed broad-spectrum weed control and could be optimized for crop selectivity (Wang et al., 2014).

Dopamine Release Inhibition

- Quinazolinamine derivatives have been identified as partial inhibitors and modulators of dopamine transporters. This discovery has implications for neurological and psychiatric conditions, as it affects dopamine transporter-mediated release (Pariser et al., 2008).

Antibacterial Activity

- N2,N4-disubstituted quinazoline-2,4-diamines exhibit antibacterial activity against multidrug-resistant Staphylococcus aureus, indicating their potential as a platform for developing new antibacterial agents (Van Horn et al., 2014).

Analgesic and Anti-inflammatory Activity

- Quinazoline derivatives have been synthesized and screened for antimicrobial, analgesic, and anti-inflammatory properties, demonstrating the versatility of these compounds in various therapeutic areas (Dash et al., 2017).

Chemical Sensing

- Quinazolinone derivatives have been used in developing chemical sensors, particularly for detecting Fe3+ ions. Their fluorescence properties allow for sensitive and selective sensing applications (Zhang et al., 2007).

Corrosion Inhibition

- Novel quinazolinone derivatives have been identified as effective corrosion inhibitors for mild steel in acidic media. This application is critical in industrial processes and materials science (Errahmany et al., 2020).

Antiinflammatory Activity

- Synthesis of new 4(1H)-quinazolinones and their evaluation for anti-inflammatory activity demonstrate the potential of these compounds in treating inflammation-related conditions (Ozaki et al., 1985).

Electrochemical Sensing

- Quinazolinone-modified electrodes have been used for the electrooxidation and determination of various compounds, showcasing their role in developing sensitive analytical methods (Karimi-Maleh et al., 2014).

Dopamine and Serotonin-Receptor Stimulation

- Quinazoline derivatives have shown central dopamine- and serotonin-receptor stimulating activity, indicating their potential use in treating disorders associated with these neurotransmitters (Wikström et al., 1982).

Metabolic Activation Studies

- N-hydroxy metabolites of quinazoline derivatives have been studied for bioactivation by human sulfotransferases, highlighting their relevance in understanding carcinogenic processes (Chou Hc et al., 1995).

Spectroscopic Analysis of Inhibitors

- The UV-Vis absorption spectra of tyrosine kinase inhibitors like AG-1478, a quinazolinamine derivative, have been analyzed, demonstrating the importance of structural analysis in drug development (Khattab et al., 2016).

Development of Novel Herbicides

- Triketone-containing quinazoline-2,4-dione derivatives have been designed as HPPD inhibitors, showing promising herbicidal activity and potential for agricultural applications (Wang et al., 2015).

Phase-Transfer Catalysis

- Quinazolines with cardiovascular activity have been synthesized using phase-transfer catalysis, indicating a methodological advancement in the synthesis of these compounds (Gomez-Gil et al., 1984).

Analgesic Activity Study

- Research has been conducted on the analgesic activity of certain quinazolinone derivatives, contributing to the development of pain management drugs (Osarodion, 2023).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-propan-2-yloxyphenyl)quinazolin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O.ClH/c1-12(2)21-16-10-6-5-9-15(16)20-17-13-7-3-4-8-14(13)18-11-19-17;/h3-12H,1-2H3,(H,18,19,20);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYSZPWWHJIHNIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1NC2=NC=NC3=CC=CC=C32.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-amino-4-(5-bromo-2-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4066950.png)

![N-cyclopropyl-3-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]propanamide](/img/structure/B4066956.png)

![6-benzyl-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4066969.png)

![2-{[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4066974.png)

![N-{1-[4-ethyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B4066999.png)

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylbenzyl)sulfanyl]ethanone](/img/structure/B4067009.png)

![2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4067019.png)

![N-[(5-{[2-(dicyclohexylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-3-nitrobenzamide](/img/structure/B4067028.png)

![N-(2-ethyl-6-methylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4067031.png)

![3,4-bis{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B4067038.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B4067051.png)

![N-{1-[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4067055.png)

![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B4067061.png)